

Incidence and Risk Factors for Ethambutol Optic Neuropathy (EON)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ethambutol, meso-

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Ethambutol optic neuropathy (EON) is a dose- and duration-dependent adverse effect. The following tables summarize its incidence and major risk factors.

Table 1: Dose-Dependent Incidence of EON [1] [2] [3]

Ethambutol Dose (mg/kg/day)	Reported Incidence of EON
≤ 15 mg/kg/day	1% - 2.5%
25 mg/kg/day	5% - 6%
≥ 35 mg/kg/day	Up to 18% - 33%

Table 2: Key Risk Factors for EON [1] [2] [3]

Risk Factor Category	Specific Factors
Patient-Related Factors	Renal dysfunction, Age > 65 years, Hypertension, Diabetes mellitus, Low body weight, Malnutrition
Treatment-Related Factors	High daily dose, Prolonged duration of therapy, Concomitant use of other neurotoxic drugs (e.g., Isoniazid)

Clinical Monitoring Protocol for Visual Toxicity

Regular monitoring is crucial for early detection of EON. The typical onset of symptoms is **3-5 months** after initiating therapy, though it can occur from 1 month to over a year [1] [3] [4].

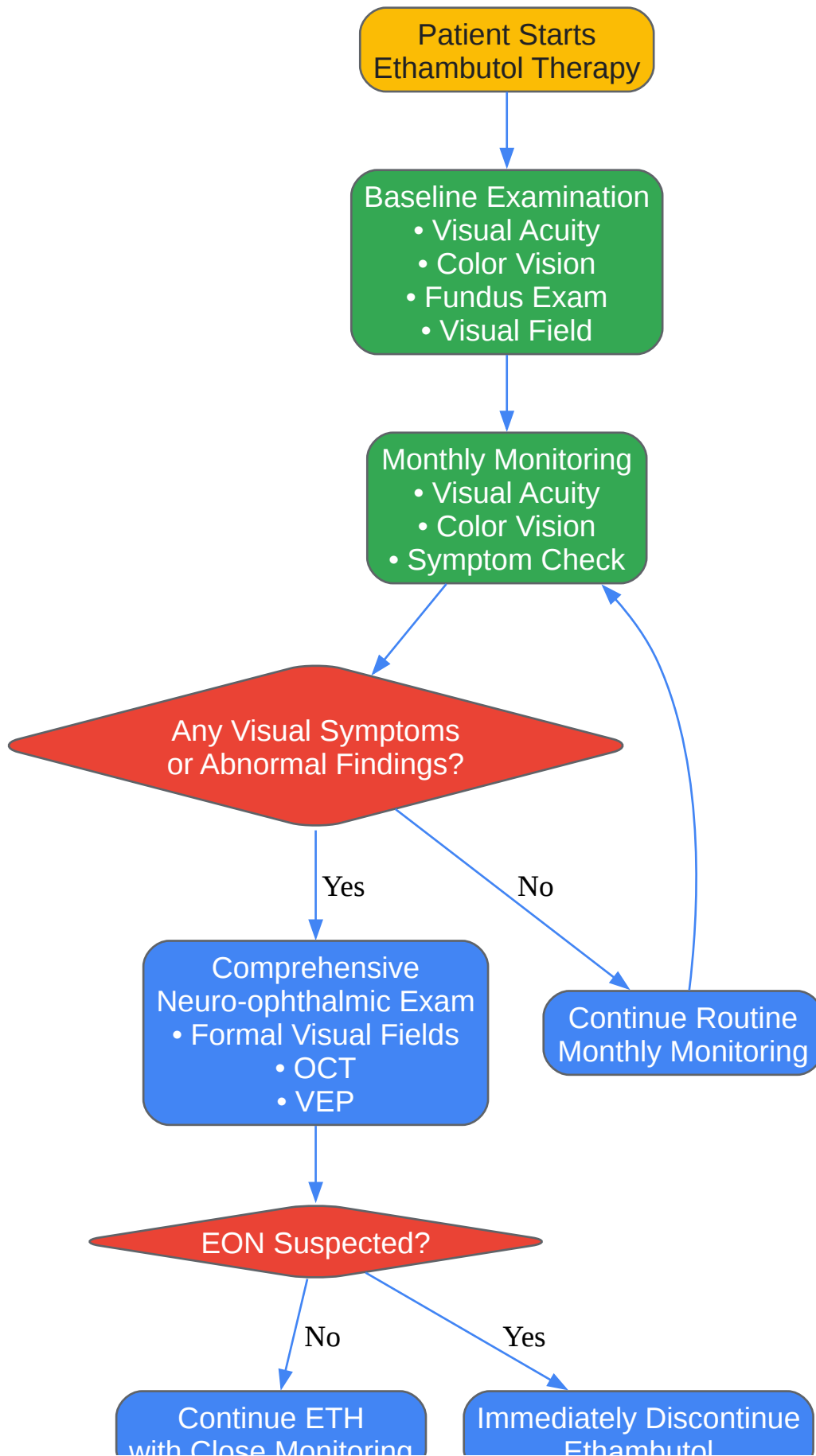
Baseline Examination (Before Starting Therapy)

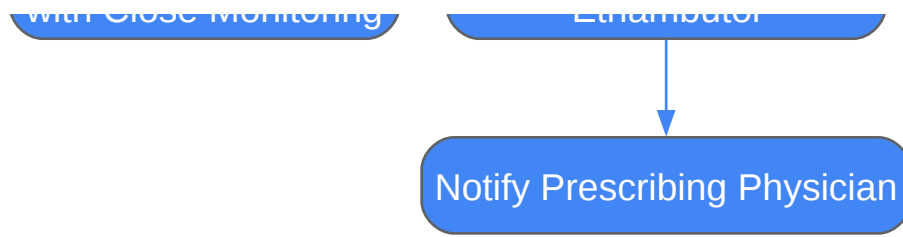
- **Patient Education:** Inform patients about the risk of vision loss and instruct them to report any new visual symptoms immediately [2] [5].
- **Comprehensive Ophthalmic Exam:** Includes [2] [3] [6]:
 - Best-corrected visual acuity (BCVA)
 - Color vision testing (Ishihara plates or Hardy-Rand-Rittler, noting that red-green defects are common, but blue-yellow may occur earlier)
 - Dilated fundus examination
 - Visual field testing (e.g., Humphrey 30-2)
 - Consider baseline optical coherence tomography (OCT) and fundus photography for comparison.

Routine Monitoring Schedule

- **Frequency:** Monthly visual screening is recommended for all patients, especially high-risk individuals [2] [6].
- **Components:** Each visit should include [2] [3] [6]:
 - **Inquiry about new symptoms** (e.g., blurred vision, difficulty reading or distinguishing colors).
 - **Visual acuity** and **color vision** testing.
 - **Amsler grid** testing can be used for patient self-monitoring.
 - A **formal visual field test** and a **dilated fundus exam** should be performed if any abnormalities are suspected.

The workflow for clinical monitoring can be summarized as follows:





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Diagnostic Characteristics and Experimental Tools

When EON is suspected, a comprehensive neuro-ophthalmic evaluation is required.

Table 3: Clinical and Paraclinical Features of EON [1] [2] [3]

Feature	Typical Findings in EON
Symptoms	Bilateral, painless, subacute blurring of central vision; difficulty distinguishing colors (dyschromatopsia).
Pupils	Usually normal (bilaterally symmetric); relative afferent pupillary defect (RAPD) is uncommon.
Funduscopy	Initially normal (retrobulbar neuritis); may later show disc hyperemia or, eventually, temporal/global pallor.
Visual Fields	Central or cecocentral scotoma; bitemporal defects (from chiasmal involvement) are also reported.
Optical Coherence Tomography (OCT)	Thinning of the temporal retinal nerve fiber layer (RNFL) and ganglion cell-inner plexiform layer (GCIPL).
Visual Evoked Potentials (VEP)	Increased latency or decreased amplitude of the P100 wave.
Multifocal Electroretinogram (mfERG)	Can help rule out concurrent retinal pathology.

Management and Prognosis

- **Primary Intervention:** The cornerstone of management is the **immediate discontinuation of ethambutol** upon suspicion of EON [2] [3] [6].
- **Recovery:** Visual improvement occurs over several weeks to months in about 30-64% of patients, though recovery may be incomplete [2] [7]. Poor prognostic factors include older age, more severe vision loss at baseline, and the presence of optic disc pallor [7].
- **Adjunctive Therapies:** There is no proven treatment for EON. Supplementation with **B-complex vitamins, vitamin E, zinc, and copper** has been proposed based on the drug's chelating mechanism, but more evidence is needed to confirm its efficacy [2] [4] [8].

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